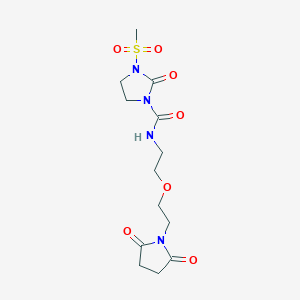
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H20N4O7S and its molecular weight is 376.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Molecular Formula : C16H19N3O8S
- Molecular Weight : 395.41 g/mol
- CAS Number : 2034538-61-7
The presence of the dioxopyrrolidine moiety and the methylsulfonyl group suggests potential interactions with biological targets, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Protein Interaction : Its structure allows it to act as a crosslinker in protein-protein interactions, facilitating studies in cellular signaling and function.
- Bioorthogonal Chemistry : The azido groups present in related compounds can undergo click reactions, enabling labeling and tracking of biomolecules in living systems.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives targeting thioredoxin reductase (TrxR) can selectively induce apoptosis in cancer cells .
Antimicrobial Properties
Some derivatives have demonstrated antimicrobial activity against various pathogens. For example, compounds incorporating similar dioxopyrrolidine frameworks have been tested against bacteria like Staphylococcus aureus and E. coli, showing promising results .
Neuroprotective Effects
Preliminary data suggest that the compound may exert neuroprotective effects by modulating oxidative stress pathways. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Case Studies
- Study on Antitumor Efficacy : A study evaluated a related compound's efficacy against several cancer cell lines. Results indicated significant cytotoxicity at low concentrations, suggesting potential for development as an anticancer agent .
- Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibited broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Neuroprotection Research : A recent investigation into the neuroprotective properties revealed that compounds with similar structural characteristics could reduce neuronal cell death induced by oxidative stressors in vitro .
Data Tables
| Activity Type | Tested Compound | Target | Outcome |
|---|---|---|---|
| Antitumor | N-(2-(2-(2,5-dioxopyrrolidin-1-yl)... | Various cancer cell lines | Significant cytotoxicity observed |
| Antimicrobial | Related dioxopyrrolidine derivatives | Staphylococcus aureus | Broad-spectrum activity noted |
| Neuroprotective | Similar imidazolidine derivatives | Neuronal cells | Reduced oxidative stress-induced death |
Eigenschaften
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O7S/c1-25(22,23)17-6-5-16(13(17)21)12(20)14-4-8-24-9-7-15-10(18)2-3-11(15)19/h2-9H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPJPUORVGLNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














